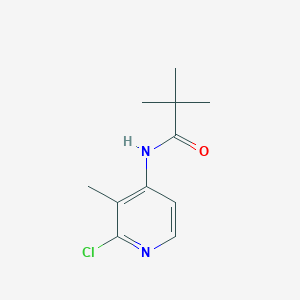
N-(2-Chloro-3-methylpyridin-4-yl)pivalamide
Overview
Description
“N-(2-Chloro-3-methylpyridin-4-yl)pivalamide” is a chemical compound with the empirical formula C11H15ClN2O . It has a molecular weight of 226.70 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound isCc1c(Cl)nccc1NC(=O)C(C)(C)C . The InChI string is 1S/C11H15ClN2O/c1-7-8(5-6-13-9(7)12)14-10(15)11(2,3)4/h5-6H,1-4H3,(H,13,14,15) .
Scientific Research Applications
Cystic Fibrosis Treatment
Research by Yu et al. (2008) explores a compound similar to N-(2-Chloro-3-methylpyridin-4-yl)pivalamide, focusing on its potential in cystic fibrosis therapy. The study evaluates analogues of this compound for their ability to correct defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. The findings suggest that certain modifications to the compound's structure could enhance its activity as a corrector for cystic fibrosis treatment (Yu et al., 2008).
Chemical Synthesis and Hydrolysis
Bavetsias et al. (2004) have conducted research on derivatives of pivalamide, focusing on their hydrolysis using Fe(NO3)3 in MeOH. This study offers insights into the chemical behavior of such compounds and their potential applications in various synthesis processes (Bavetsias et al., 2004).
Synthesis Optimization
Song (2007) provides valuable information on the synthesis of a related compound, 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide. The research investigates optimal reaction conditions, leading to an improved yield and purity of the target product. This study is crucial for understanding the synthesis of similar chemical compounds (Song, 2007).
Antibacterial Evaluation
Al-Romaizan (2019) explores the nucleophilic behavior of a compound structurally similar to this compound. The study investigates its reaction with various electrophilic compounds and evaluates the antibacterial activity of the resultant products. This research contributes to understanding the potential antibacterial applications of such compounds (Al-Romaizan, 2019).
Pharmacokinetics and Anti-fibrosis Potential
Kim et al. (2008) studied a novel ALK5 inhibitor, 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide (IN-1130), which shares structural similarities with this compound. The study delves into the pharmacokinetics, metabolism, and tissue distribution of IN-1130, highlighting its potential as an oral anti-fibrotic drug (Kim et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
N-(2-chloro-3-methylpyridin-4-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-7-8(5-6-13-9(7)12)14-10(15)11(2,3)4/h5-6H,1-4H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICFYEIKXTVWJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1Cl)NC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001198135 | |
| Record name | N-(2-Chloro-3-methyl-4-pyridinyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001198135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-52-8 | |
| Record name | N-(2-Chloro-3-methyl-4-pyridinyl)-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Chloro-3-methyl-4-pyridinyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001198135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1H-Pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1440346.png)





![Ethyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1440354.png)

![[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol](/img/structure/B1440356.png)
